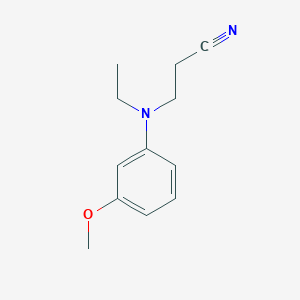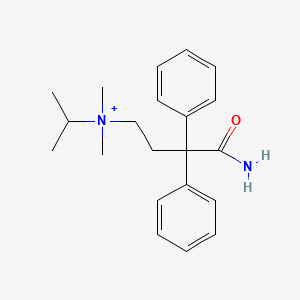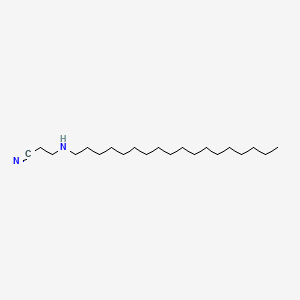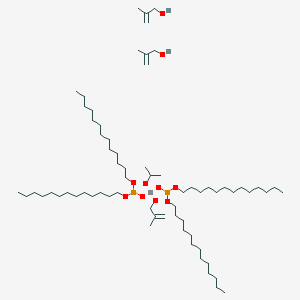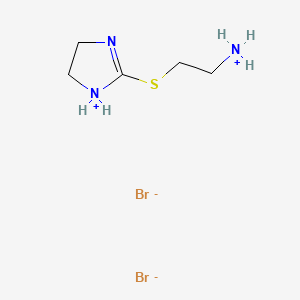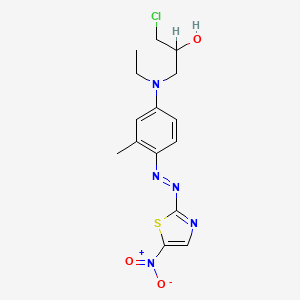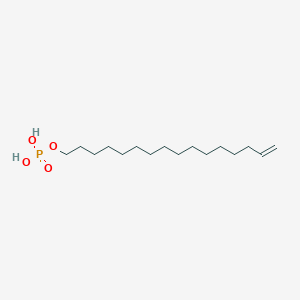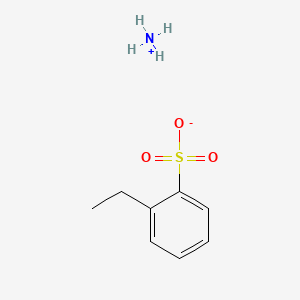![molecular formula C14H23ClN2O2 B13764819 [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride CAS No. 60752-82-1](/img/structure/B13764819.png)
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride is a heterocyclic organic compound. It is known for its unique structural features, which include an azetidine ring and a carbamate group. This compound is used primarily in research and experimental applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride typically involves the reaction of azetidine derivatives with carbamate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
化学反应分析
Types of Reactions
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
科学研究应用
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride involves its interaction with specific molecular targets. The azetidine ring and carbamate group are key functional groups that interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that this compound can inhibit certain enzymes and disrupt cellular processes.
相似化合物的比较
Similar Compounds
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride
Uniqueness
What sets [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride apart from its similar compounds is its specific structural configuration, which may confer unique reactivity and biological activity. The presence of the prop-2-enyl group can influence its interaction with biological targets and its overall chemical behavior.
属性
CAS 编号 |
60752-82-1 |
|---|---|
分子式 |
C14H23ClN2O2 |
分子量 |
286.80 g/mol |
IUPAC 名称 |
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-5-9-15-13(17)18-12-10-16(11-12)14(6-2,7-3)8-4;/h2,5,12H,1,7-11H2,3-4H3,(H,15,17);1H |
InChI 键 |
YKMNDWLOSOMVRV-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(C#C)[NH+]1CC(C1)OC(=O)NCC=C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
